molecular formula CH3F3O4S B8475724 Trifluoromethanesulphonic acid monohydrate CAS No. 49789-04-0

Trifluoromethanesulphonic acid monohydrate

Cat. No.: B8475724
CAS No.: 49789-04-0
M. Wt: 168.09 g/mol
InChI Key: YZFVQLCAVQBYIJ-UHFFFAOYSA-N
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Description

Trifluoromethanesulphonic acid monohydrate, also known as triflic acid monohydrate, is a highly potent sulfonic acid with the chemical formula CF₃SO₃H·H₂O. It is recognized as one of the strongest acids, often classified as a superacid due to its exceptional acidity. This compound is widely used in various fields, including organic synthesis, catalysis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanesulphonic acid is typically synthesized through the electrochemical fluorination (ECF) of methanesulfonic acid. The process involves the following reaction: [ \text{CH}_3\text{SO}_3\text{H} + 4\text{HF} \rightarrow \text{CF}_3\text{SO}_2\text{F} + \text{H}_2\text{O} + 1.5\text{H}_2 ] The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to produce trifluoromethanesulphonic acid .

Industrial Production Methods: In industrial settings, trifluoromethanesulphonic acid is produced by the oxidation of trifluoromethyl sulfenyl chloride or by the hydrolysis of trifluoromethanesulfonyl fluoride. The acid is then purified through distillation from triflic anhydride .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trifluoromethanesulphonic acid monohydrate is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of trifluoromethanesulphonic acid monohydrate primarily involves its strong protonating ability. The compound generates highly reactive cationic species from organic molecules, which can be detected and studied using spectral methods such as NMR and IR spectroscopy. Its low nucleophilicity and high protonating power make it an effective catalyst in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: Trifluoromethanesulphonic acid monohydrate stands out due to its exceptional acidity, thermal stability, and resistance to oxidation and reduction reactions. These properties make it a versatile and valuable reagent in both research and industrial applications .

Properties

CAS No.

49789-04-0

Molecular Formula

CH3F3O4S

Molecular Weight

168.09 g/mol

IUPAC Name

trifluoromethanesulfonic acid;hydrate

InChI

InChI=1S/CHF3O3S.H2O/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H2

InChI Key

YZFVQLCAVQBYIJ-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.O

Origin of Product

United States

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